molecular formula C26H24ClN5O3S B15086391 N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 476485-78-6

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15086391
CAS No.: 476485-78-6
M. Wt: 522.0 g/mol
InChI Key: ZSLQWJATQDOVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative with a complex structure featuring a 1,2,4-triazole core substituted with 4-chlorophenyl and 4-methylphenyl groups at positions 5 and 4, respectively. The thioether linkage connects the triazole moiety to an acetamide group, which is further substituted with a 5-(acetylamino)-2-methoxyphenyl chain. This compound shares structural motifs common in bioactive molecules, including sulfanyl acetamide linkages and aromatic substituents, which are often associated with antimicrobial, anti-inflammatory, or antiviral activities .

The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitution and condensation, as exemplified by related derivatives in the evidence (e.g., chloroacetyl chloride coupling with amino intermediates) . Its molecular weight, calculated from the formula C₂₆H₂₃ClN₆O₃S, is 559.02 g/mol, and its IUPAC name reflects the precise arrangement of functional groups .

Properties

CAS No.

476485-78-6

Molecular Formula

C26H24ClN5O3S

Molecular Weight

522.0 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H24ClN5O3S/c1-16-4-11-21(12-5-16)32-25(18-6-8-19(27)9-7-18)30-31-26(32)36-15-24(34)29-22-14-20(28-17(2)33)10-13-23(22)35-3/h4-14H,15H2,1-3H3,(H,28,33)(H,29,34)

InChI Key

ZSLQWJATQDOVAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)NC(=O)C)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” likely involves multiple steps, including:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the sulfanyl group: This step may involve the reaction of a thiol with a suitable electrophile.

    Acetylation and methoxylation: These functional groups can be introduced through standard acetylation and methylation reactions using acetic anhydride and methyl iodide, respectively.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the aromatic nitro groups (if present) or the triazole ring.

    Substitution: Electrophilic aromatic substitution reactions could occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.

Medicine

Medicinally, compounds with similar structures are often explored for their potential as anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” would depend on its specific biological target. It could interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Triazole-Based Acetamides

Key structural differences among similar compounds lie in:

  • Aromatic substituents on the triazole ring : Replacement of 4-chlorophenyl with 4-methoxyphenyl ( vs. ) or pyridinyl groups () alters electronic properties and steric bulk.
  • Acetamide side chains: Substitution of the 5-(acetylamino)-2-methoxyphenyl group with dimethylaminophenyl (), nitrobenzene (), or fluorophenyl () modulates solubility and hydrogen-bonding capacity.
  • Triazole core modifications : Ethyl or phenyl groups at position 4 of the triazole () influence conformational stability and intermolecular interactions.

Physicochemical Properties

Comparative data from synthesized analogs reveal trends in melting points and solubility:

Compound Substituents (Triazole/Acetamide) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
4-Ethyl, 5-(2-pyridinyl) / 4-(acetylamino)phenyl 207–208 (decomp.) 45 C=O (1680 cm⁻¹), N-H (3300 cm⁻¹)
4-Phenyl, 5-(benzyl) / 4-nitrobenzene 273–274 57 C=N (1605 cm⁻¹), NO₂ (1520 cm⁻¹)
Target Compound (4-(4-methylphenyl), 5-(4-chlorophenyl)) Not reported S-C (690 cm⁻¹), Cl-C (750 cm⁻¹)

NMR data () suggest that substituents at positions 29–36 and 39–44 significantly alter chemical environments, which may correlate with bioactivity .

Biological Activity

N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its diverse biological activities. This article reviews the compound's pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by various studies and data.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C24H23ClN5O4SC_{24}H_{23}ClN_{5}O_{4}S with a molecular weight of approximately 509.6 g/mol. Its structure includes a triazole ring and an acetylamino group, which are known for enhancing biological interactions.

1. Antibacterial Activity

Several studies have reported the antibacterial efficacy of this compound against various bacterial strains. The compound demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. A study indicated that the compound exhibited an IC50 value of approximately 2.14 µM against urease, highlighting its potential as an antibacterial agent .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other tested strainsWeak to Moderate

2. Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research indicates that derivatives of similar structures have shown effectiveness in inhibiting cancer cell proliferation. The mechanisms include apoptosis induction and cell cycle arrest in various cancer cell lines . Further studies are required to evaluate its efficacy in vivo.

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

  • Acetylcholinesterase (AChE) : The inhibition of AChE is crucial for conditions like Alzheimer's disease. Studies have shown that compounds similar to this one exhibit significant AChE inhibition.
  • Urease : The compound demonstrated strong urease inhibition with an IC50 value significantly lower than standard inhibitors, indicating its potential as a therapeutic agent for related conditions .
EnzymeIC50 Value (µM)
Urease2.14
AcetylcholinesteraseNot specified

Case Studies

Several case studies have explored the pharmacological effects of similar compounds:

  • Case Study 1 : A derivative with a similar triazole structure was tested for antibacterial activity and showed promising results against multi-drug resistant strains.
  • Case Study 2 : Research on compounds containing sulfamoyl functionalities revealed their potential in treating infections due to their strong antibacterial properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for high purity?

  • Methodology :

  • The synthesis typically involves a multi-step approach. First, construct the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under reflux with acetic acid .
  • Introduce the sulfanylacetamide moiety via nucleophilic substitution using mercaptoacetic acid derivatives in DMF at 80–100°C .
  • Optimize yields (60–75%) by controlling stoichiometry (1:1.2 molar ratio for triazole formation) and using catalysts like pyridine for acylations .
  • Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., acetylaminophenyl at δ 2.1 ppm for CH3_3, triazole protons at δ 8.2–8.5 ppm) .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at 1680–1700 cm1^{-1}, N-H bend at 3300 cm1^{-1}) .
  • X-ray crystallography (if crystalline): Resolve molecular geometry and confirm stereochemistry (e.g., dihedral angles between triazole and phenyl rings) .

Q. How should researchers design initial biological activity screens?

  • Methodology :

  • In vitro assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Dose-response curves : Apply concentrations from 1 µM to 100 µM and compare to reference drugs (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell passage number) to minimize variability .
  • Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p < 0.05) .
  • Mechanistic follow-up : Perform competitive binding assays or proteomics to identify off-target effects .

Q. How can computational methods guide structural optimization for enhanced activity?

  • Methodology :

  • Molecular docking : Screen against target proteins (e.g., DHFR for antimicrobial activity) using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Cl at 4-chlorophenyl) with bioactivity using MLR (Multiple Linear Regression) .
  • ADMET prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP < 5 for improved solubility) .

Q. What crystallographic techniques elucidate conformational stability?

  • Methodology :

  • Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., hydrogen bonds between acetamide and triazole groups) .
  • Thermal analysis : Perform DSC/TGA to study melting points (e.g., 180–200°C) and decomposition patterns .
  • Hirshfeld surface analysis : Quantify π-π stacking and van der Waals interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.